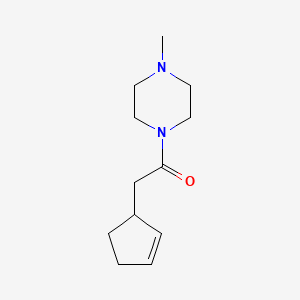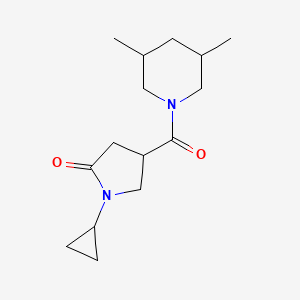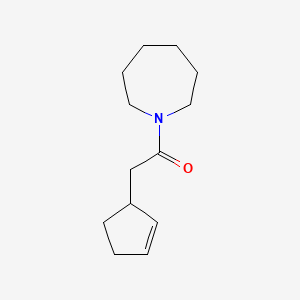
2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone, also known as CPME, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and increase the activity of antioxidant enzymes. In neurological disorder research, this compound has been shown to protect against oxidative stress and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, this compound has been shown to reduce oxidative stress and inflammation. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic properties. However, this compound also has limitations, including its limited solubility in aqueous solutions and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone research, including investigating its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Future research could also focus on optimizing the synthesis method for this compound and developing new derivatives with improved properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone can be synthesized through a multistep process involving the reaction of cyclopentadiene with maleic anhydride to produce cyclopent-2-en-1-one. The resulting compound is then reacted with 4-methylpiperazine in the presence of a reducing agent to produce this compound.
Applications De Recherche Scientifique
2-Cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. In neurological disorder research, this compound has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-6-8-14(9-7-13)12(15)10-11-4-2-3-5-11/h2,4,11H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLUOVVSJLTOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)




![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)